Kinase Inhibition Profile: Compound 5K Demonstrates Distinct Potency Across EGFR, Her2, VEGFR2, and CDK2 Compared to Sunitinib
Compound 5K exhibited IC50 values of 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2), and 204 nM (CDK2), while sunitinib showed IC50 values of 93 nM, 74 nM, 261 nM, and 141 nM, respectively. Compared to erlotinib (EGFR IC50 55 nM), staurosporine (Her2 IC50 38 nM), and sorafenib (VEGFR2 IC50 41 nM), compound 5K shows intermediate potency [1].
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | EGFR 79, Her2 40, VEGFR2 136, CDK2 204 |
| Comparator Or Baseline | Sunitinib: EGFR 93, Her2 74, VEGFR2 261, CDK2 141; Erlotinib: EGFR 55; Staurosporine: Her2 38; Sorafenib: VEGFR2 41 |
| Quantified Difference | Compound 5K vs sunitinib: EGFR 1.2-fold more potent, Her2 1.9-fold more potent, VEGFR2 1.9-fold more potent, CDK2 1.4-fold less potent |
| Conditions | Enzymatic assays; IC50 values represent mean ± SD from triplicate measurements [1] |
Why This Matters
This distinct potency fingerprint enables researchers to select compound 5K for studies requiring differential inhibition of these four kinases relative to sunitinib.
- [1] Alotaibi AA, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2023 Sep 19;16(9):1324. PMID: 37765132. View Source
